4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid
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Overview
Description
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₁FO₂ and a molecular weight of 206.21 g/mol . This compound features a bicyclo[1.1.1]pentane core substituted with a fluorine atom and a benzoic acid moiety. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid involves several steps. One common method includes the radical fluorination of bicyclo[1.1.1]pentane derivatives. The reaction typically employs reagents such as sodium hydroxide in a biphasic mixture of tetrahydrofuran and water . The industrial production methods are similar but scaled up to meet the demand for bulk synthesis .
Chemical Reactions Analysis
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom in the bicyclo[1.1.1]pentane core can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzoic acid moiety may also play a role in its biological activity .
Comparison with Similar Compounds
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid can be compared to other fluorinated bicyclo[1.1.1]pentane derivatives, such as:
3-Fluorobicyclo[1.1.1]pentan-1-amine: This compound features an amine group instead of a benzoic acid moiety.
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group directly attached to the bicyclo[1.1.1]pentane core.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-12-5-11(6-12,7-12)9-3-1-8(2-4-9)10(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBXGQJCDIKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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